molecular formula C14H13NO5 B14381325 Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate CAS No. 88344-49-4

Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate

Cat. No.: B14381325
CAS No.: 88344-49-4
M. Wt: 275.26 g/mol
InChI Key: KOFOSSLHHBBOLQ-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate is a complex organic compound with a quinoline backbone Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of dimethyl malonate with a quinoline derivative under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile, with potassium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-methyl-1-oxo-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

88344-49-4

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

dimethyl 2-methyl-1-oxidoquinolin-1-ium-3,4-dicarboxylate

InChI

InChI=1S/C14H13NO5/c1-8-11(13(16)19-2)12(14(17)20-3)9-6-4-5-7-10(9)15(8)18/h4-7H,1-3H3

InChI Key

KOFOSSLHHBBOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)[O-]

Origin of Product

United States

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